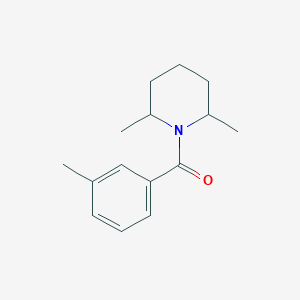![molecular formula C22H21NO4 B4973887 1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine, commonly known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. The compound belongs to the class of drugs known as entactogens, which produce feelings of empathy, emotional openness, and increased sociability. MDMA is currently a Schedule I controlled substance in the United States, meaning that it has a high potential for abuse and no accepted medical use. However, recent research has suggested that MDMA may have therapeutic benefits for a range of psychiatric disorders, including post-traumatic stress disorder (PTSD) and anxiety.
Mechanism of Action
MDMA acts primarily by increasing the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also increases the release of dopamine and norepinephrine, which are involved in reward and arousal. The combined effects of these neurotransmitters produce the characteristic feelings of euphoria and increased sociability associated with MDMA use.
Biochemical and Physiological Effects:
MDMA has a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol, which can have negative effects on the body over time. Long-term use of MDMA has been associated with a range of physical and mental health problems, including cardiovascular disease, liver damage, and depression.
Advantages and Limitations for Lab Experiments
MDMA has several advantages as a research tool, including its ability to produce predictable effects on serotonin release and its potential therapeutic applications. However, its status as a controlled substance makes it difficult to obtain for research purposes, and its potential for abuse raises ethical concerns. Additionally, the complex synthesis process and potential for side effects make it difficult to use in clinical trials.
Future Directions
There are several areas of future research that could advance our understanding of MDMA and its potential therapeutic applications. These include:
- Further studies on the mechanisms of action of MDMA, including its effects on gene expression and neural plasticity.
- Clinical trials to evaluate the safety and efficacy of MDMA-assisted psychotherapy for 1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine and other psychiatric disorders.
- Studies on the long-term effects of MDMA use, including its potential neurotoxicity and effects on cognitive function.
- Development of new synthetic methods for MDMA that are more efficient and sustainable.
- Exploration of MDMA analogs and other entactogens for their potential therapeutic applications.
Synthesis Methods
MDMA is synthesized from safrole, a natural compound found in the oils of sassafras trees. The synthesis involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to MDMA. The process requires specialized equipment and expertise, and is illegal in many countries due to the potential for abuse.
Scientific Research Applications
MDMA has been studied extensively for its potential therapeutic applications. In recent years, researchers have focused on its use in treating 1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine, a debilitating condition that affects millions of people worldwide. MDMA has been shown to increase feelings of empathy and emotional openness, which can help patients process traumatic memories and improve their mental health. Other potential applications include anxiety, depression, and addiction.
properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-24-21-11-17(7-9-19(21)25-14-16-5-3-2-4-6-16)13-23-18-8-10-20-22(12-18)27-15-26-20/h2-12,23H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMOHXTNRMOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)


![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)